Meclizinhydrochlorid

Übersicht

Beschreibung

Meclizine hydrochloride is a first-generation antihistamine of the piperazine class. It is commonly used to treat symptoms of motion sickness, such as nausea, vomiting, and dizziness, as well as vertigo associated with vestibular system diseases . Meclizine hydrochloride is available over-the-counter and by prescription under various brand names, including Bonine and Antivert .

Wissenschaftliche Forschungsanwendungen

Meclizine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine activity and piperazine derivatives.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively studied for its antiemetic and antivertigo properties, as well as its potential use in treating other conditions such as radiation sickness and Ménière’s disease

Industry: Utilized in the formulation of various pharmaceutical products, including tablets and orodispersible tablets

Wirkmechanismus

Target of Action

Meclizine hydrochloride, also known as Meclizine Hcl, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the brain and are involved in various physiological functions such as sleep regulation, attention, learning, and memory .

Mode of Action

Meclizine Hcl acts as an antagonist at the histamine H1 receptors . By binding to these receptors, it inhibits the action of histamine, a compound that affects various biological systems and contributes to the regulation of numerous physiological functions . This interaction results in the reduction of nausea, vomiting, and dizziness associated with motion sickness .

Biochemical Pathways

The primary biochemical pathway affected by Meclizine Hcl is the histaminergic neurotransmission pathway . By antagonizing the H1 receptors, Meclizine Hcl inhibits the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .

Pharmacokinetics

Meclizine Hcl exhibits a low bioavailability of 22-32% . Upon oral administration, the time to reach peak plasma concentrations (Cmax) of Meclizine is about 3 hours post-dose . It is metabolized in the liver by the CYP2D6 enzyme . The elimination half-life of Meclizine is approximately 5.2 ± 0.8 hours .

Result of Action

The molecular and cellular effects of Meclizine Hcl’s action primarily involve the reduction of symptoms associated with motion sickness, such as nausea, vomiting, and dizziness . It is also effective against disorders affecting the vestibular system . In addition, Meclizine Hcl has been found to moderate lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway .

Action Environment

The action, efficacy, and stability of Meclizine Hcl can be influenced by various environmental factors. For instance, it has been found that taking Meclizine with food can slightly increase its bioavailability in children . Furthermore, the drug’s effectiveness can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, health status, and genetic makeup .

Biochemische Analyse

Biochemical Properties

Meclizine hydrochloride interacts with histamine H1 receptors, inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .

Cellular Effects

Meclizine hydrochloride works on the higher centers of the brain to reduce nausea, vomiting, or vertigo . It is effective against nausea and vomiting arising from many causes, including motion sickness and disorders affecting the vestibular system .

Molecular Mechanism

The molecular mechanism of action of Meclizine hydrochloride involves its antagonistic action on the H1 receptors . Through this action, it primarily works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .

Temporal Effects in Laboratory Settings

The onset of action of Meclizine hydrochloride is about 1 hour, with effects lasting between 8 to 24 hours . It is reported to cause drowsiness due to its anticholinergic actions .

Dosage Effects in Animal Models

In animal models, Meclizine hydrochloride has been shown to be effective in inhibiting nausea, vomiting, and dizziness caused by motion sickness . The appropriate dosage can vary based on the size, weight, and overall health of the animal .

Metabolic Pathways

Meclizine hydrochloride treatment leads to a sharp elevation of cellular phosphoethanolamine, an intermediate in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis . This is due to the direct inhibition of the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) .

Transport and Distribution

The volume of distribution of Meclizine hydrochloride in humans has not been fully studied . It is proposed that Meclizine hydrochloride may be excreted into breast milk .

Subcellular Localization

It is known to work on the higher centers of the brain , suggesting that it may be localized in the central nervous system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

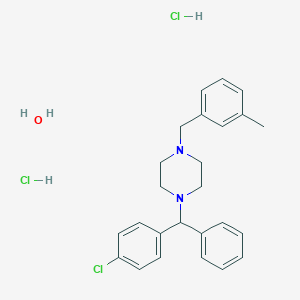

Meclizine hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-chlorobenzhydryl)-4-(3-methylbenzyl)piperazine with hydrochloric acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of meclizine hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Meclizine hydrochloride undergoes various chemical reactions, including:

Oxidation: Meclizine hydrochloride can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydroxyzine: Another first-generation antihistamine with similar uses but more pronounced sedative effects.

Diphenhydramine: Commonly used for motion sickness but causes more drowsiness compared to meclizine hydrochloride.

Cyclizine: Similar in structure and function but with different pharmacokinetic properties .

Uniqueness

Meclizine hydrochloride is unique in its balance of efficacy and lower sedative effects compared to other first-generation antihistamines. This makes it a preferred choice for patients who need relief from motion sickness and vertigo without significant drowsiness .

Biologische Aktivität

Meclizine dihydrochloride monohydrate is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. Its biological activity is characterized by its interaction with the histamine H1 receptor, where it acts as an inverse agonist, blocking the effects of histamine and thereby alleviating symptoms associated with vestibular disorders. This article explores the pharmacodynamics, mechanisms of action, structural characteristics, and clinical implications of meclizine dihydrochloride monohydrate.

Pharmacodynamics

Meclizine functions as an H1 receptor antagonist , exhibiting antiemetic and antivertigo properties. The pharmacological profile includes:

- Effectiveness : Meclizine is effective in managing nausea and vomiting due to motion sickness and vertigo associated with vestibular disorders. It has a rapid onset of action, typically within one hour, and its effects can last between 8 to 24 hours .

- CNS Effects : As a first-generation antihistamine, meclizine crosses the blood-brain barrier, which can lead to side effects such as drowsiness and dry mouth due to its anticholinergic properties .

The mechanism of action of meclizine involves several key interactions:

- Histamine H1 Receptor Binding : Meclizine binds to the histamine H1 receptor, inhibiting the signaling pathways that mediate nausea and vertigo. Molecular docking studies have revealed that meclizine interacts with specific binding sites on the H1 receptor, including residues such as Trp103, Asp107, His450, and Tyr458 .

- Neuroprotective Effects : Recent studies indicate that meclizine may also confer neuroprotection by attenuating mitochondrial respiration and enhancing glycolysis. This suggests potential therapeutic applications beyond its traditional use in treating motion sickness .

Structural Characteristics

The structural elucidation of meclizine dihydrochloride has been achieved through advanced techniques such as microcrystal electron diffraction (MicroED). Key findings include:

- Crystal Structure : The 3D crystal structure reveals two racemic enantiomers (R/S) that pack into repetitive double layers within the crystal lattice. Strong hydrogen bonding interactions (N-H⋯Cl) and weaker interactions (C-H⋯Cl) contribute to the stability of the structure .

- Binding Dynamics : The conformational changes between the drug's formulation state and its biologically active state have been characterized, providing insights into how meclizine interacts with its target receptors .

Clinical Implications

Meclizine is widely used in clinical settings for managing various conditions related to vestibular dysfunction. Its efficacy has been supported by numerous studies:

- Case Studies : Clinical trials have demonstrated significant improvements in patients experiencing motion sickness when treated with meclizine compared to placebo controls. For instance, one study noted a marked reduction in nausea scores among participants receiving meclizine .

- Adverse Effects : While generally well-tolerated, meclizine can cause side effects such as sedation and anticholinergic symptoms. Caution is advised in populations prone to these effects, such as the elderly .

Comparative Analysis

| Property | Meclizine Dihydrochloride Monohydrate | Levocetirizine |

|---|---|---|

| Class | First-generation H1 antihistamine | Second-generation H1 antihistamine |

| Onset of Action | ~1 hour | ~1 hour |

| Duration of Action | 8-24 hours | 24 hours |

| CNS Penetration | High (causes sedation) | Low (less sedative effect) |

| Binding Affinity | Moderate | Higher affinity |

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAVORPTHSKWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31884-77-2 | |

| Record name | Meclizine dihydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31884-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.